REACTION_CXSMILES
|
[CH2:1](I)[CH2:2][CH3:3].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:15]2[CH2:20][CH2:19][CH2:18][NH:17][CH2:16]2)[CH:10]=[CH:11][C:12]=1[O:13][CH3:14]>C(Cl)(Cl)Cl.[Ag]=O>[CH2:1]([N:17]1[CH2:18][CH2:19][CH2:20][CH:15]([C:9]2[CH:10]=[CH:11][C:12]([O:13][CH3:14])=[C:7]([O:6][CH3:5])[CH:8]=2)[CH2:16]1)[CH2:2][CH3:3]
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(CC)I
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1OC)C1CNCCC1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
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[Ag]=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(CC)I
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ag]=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
20 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 8 hours at 20° C under an inert atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 hours
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel
|
Type
|
WASH
|
Details
|
eluted with a 6-3-1 cyclohexane-chloroform-triethylamine mixture
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1CC(CCC1)C1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |